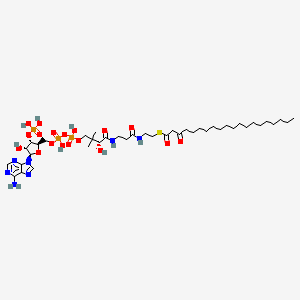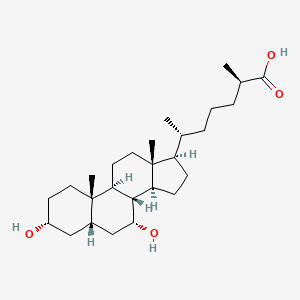
2-Phenoxyquinolin-6-ol
Overview
Description
2-phenoxyquinolin-6-ol is a monohydroxyquinoline that is 6-hydroxyquinoline in which the hydrogen at position 2 is replaced by a phenoxy group. It is a monohydroxyquinoline and an aromatic ether.
Scientific Research Applications
1. Protein Measurement Applications
2-Phenoxyquinolin-6-ol, as a phenolic compound, can be relevant in protein measurement techniques using the Folin phenol reagent. This method, involving phenolic compounds, is used for determining proteins in various biological samples. It's noted for its sensitivity and simplicity (Lowry, Rosebrough, Farr, & Randall, 1951).
2. Antitumor Agent Development
Research has explored 2-phenylquinolin-4-ones for their potential in anticancer drug development. These compounds, including derivatives like 2-Phenoxyquinolin-6-ol, have shown significant inhibitory activity against various tumor cell lines, making them promising candidates for cancer treatment (Chou et al., 2010).
3. Alzheimer's Disease Treatment
The family of 2-substituted 8-hydroxyquinolines, similar in structure to 2-Phenoxyquinolin-6-ol, has been proposed for Alzheimer's disease treatment. These compounds, like PBT2, show potential in metal chelation and disaggregation of amyloid plaques, indicating a possible therapeutic pathway for Alzheimer's (Kenche et al., 2013).
4. Metal Ion Sensing and Imaging
Quinoline-based isomers, including structures like 2-Phenoxyquinolin-6-ol, have been synthesized for fluorescence sensing of metal ions like Al³⁺ and Zn²⁺. These compounds demonstrate potential in bioimaging and environmental monitoring due to their selective and sensitive metal ion detection capabilities (Hazra et al., 2018).
5. Chemopreventive Actions
Phenolic compounds, like 2-Phenoxyquinolin-6-ol, are known for their roles in cancer chemoprevention. They primarily function by inducing phase II drug-metabolizing enzymes such as glutathione S-transferase, highlighting their potential in cancer prevention strategies (Hayes et al., 2000).
properties
Product Name |
2-Phenoxyquinolin-6-ol |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-phenoxyquinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-12-7-8-14-11(10-12)6-9-15(16-14)18-13-4-2-1-3-5-13/h1-10,17H |
InChI Key |
QHNANNHKHGSUND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)

![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)

![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)


![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)


![3-[4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]phenyl]propanoic acid](/img/structure/B1261468.png)
